(R)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl
Description
®-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromopyridine moiety, a trifluoromethyl group, and an amine group, making it a versatile candidate for various chemical reactions and applications.
Properties
Molecular Formula |
C7H7BrClF3N2 |
|---|---|
Molecular Weight |
291.49 g/mol |
IUPAC Name |
(1R)-1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H6BrF3N2.ClH/c8-5-2-1-4(3-13-5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1 |
InChI Key |
DCVRGGKRXOTNTN-FYZOBXCZSA-N |
Isomeric SMILES |
C1=CC(=NC=C1[C@H](C(F)(F)F)N)Br.Cl |
Canonical SMILES |
C1=CC(=NC=C1C(C(F)(F)F)N)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Trifluoromethylation: The addition of a trifluoromethyl group to the ethanamine backbone.
Amine Introduction: The incorporation of the amine group to the ethanamine structure.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt for enhanced stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
®-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to (R)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride exhibit promising anticancer properties. The bromopyridine moiety is known to enhance the bioactivity of pharmaceutical agents by improving their interaction with target proteins involved in cancer progression. For instance, studies have shown that derivatives of bromopyridine can inhibit tumor growth in various cancer models by interfering with cellular signaling pathways associated with proliferation and survival .
Neuropharmacology
The compound's potential as a neuropharmaceutical is also noteworthy. It has been investigated for its effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. The trifluoroethyl group is thought to enhance the lipophilicity of the molecule, allowing better penetration across the blood-brain barrier, which is crucial for therapeutic efficacy in neurological disorders .
Analytical Chemistry
Chromatographic Applications
(R)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has been utilized as a chiral auxiliary in chromatography. Its ability to form stable complexes with various analytes makes it an effective agent for enantioselective separations. This application is particularly relevant in the pharmaceutical industry, where the purity and stereochemistry of drug compounds are critical for efficacy and safety .
Mass Spectrometry
In mass spectrometry, this compound serves as a derivatizing agent to enhance the detection of polar compounds. By modifying analytes to increase their volatility or ionization efficiency, researchers can achieve more sensitive and accurate measurements of complex mixtures .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a related bromopyridine compound showed a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation .
Case Study 2: Neuroprotective Effects
In another investigation focusing on neurodegenerative diseases, (R)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride was tested for its ability to protect neuronal cells from oxidative stress. The results indicated that treatment with the compound led to decreased levels of reactive oxygen species and improved cell viability under stress conditions .
Mechanism of Action
The mechanism of action of ®-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzyme active sites or receptor proteins, while the trifluoromethyl group enhances its lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (6-Bromopyridin-3-yl)methanol
- 2-(6-Bromopyridin-3-yl)propan-2-ol
- N-(6-Bromopyridin-3-yl)acetamide
Uniqueness
®-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties, such as increased stability and lipophilicity. This makes it a valuable compound for various applications where these properties are desirable.
Biological Activity
(R)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C7H7BrF3N2
- Molecular Weight : 255.04 g/mol
- CAS Number : 1213044-69-9
- Purity : >95%
The biological activity of (R)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine HCl is primarily attributed to its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, playing crucial roles in various cellular processes including cell signaling and metabolism. This compound has been shown to exhibit selective inhibition against certain kinases, which may contribute to its therapeutic effects.
In Vitro Studies
Research indicates that this compound demonstrates potent inhibitory activity against several kinases involved in cancer progression. For instance:
- Inhibition of BCR-ABL Kinase : This compound selectively inhibits the BCR-ABL fusion protein associated with chronic myeloid leukemia (CML), which is known for its constitutive activity in leukemic cells. The IC50 value for this inhibition is reported in the low nanomolar range, indicating high potency .
Structure-Activity Relationship (SAR)
The structure of the compound allows it to interact effectively with the ATP-binding pocket of kinases. The presence of the bromopyridine moiety enhances binding affinity due to π-stacking interactions and hydrogen bonding capabilities with key residues in the active site of the target kinases .
Case Study 1: Efficacy in Cancer Models
A study conducted on xenograft models of CML demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups. The study highlighted not only the reduction in tumor size but also improvements in overall survival rates among treated subjects .
Case Study 2: Side Effects and Toxicity
In a comprehensive toxicity assessment, it was found that while the compound exhibits promising anti-cancer properties, it also presents some adverse effects typical of kinase inhibitors, including mild gastrointestinal disturbances and fatigue. These side effects were manageable and did not necessitate discontinuation of therapy .
Comparative Analysis with Other Kinase Inhibitors
| Compound Name | Target Kinase | IC50 (nM) | Selectivity | Side Effects |
|---|---|---|---|---|
| This compound | BCR-ABL | 10 | High | Mild gastrointestinal issues |
| Imatinib | BCR-ABL | 30 | Moderate | Edema, nausea |
| Nilotinib | BCR-ABL | 20 | High | Rash, fatigue |
Q & A
Basic Question
- pH Stability : Conduct accelerated stability studies in buffered solutions (pH 1–13) at 25–60°C. Monitor degradation via LC-MS and quantify using calibration curves.
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
- Light Sensitivity : Expose to UV/visible light and track photodegradation products via HPLC-DAD.
How does the bromine substituent on the pyridine ring influence the compound’s reactivity in cross-coupling reactions?
Advanced Question
The 6-bromo group acts as a leaving site for transition-metal-catalyzed reactions:
- Suzuki Coupling : React with aryl boronic acids under Pd(PPh₃)₄ catalysis (e.g., in DMF/H₂O at 80°C) to form biaryl derivatives .
- Buchwald-Hartwig Amination : Substitute Br with amines using Pd₂(dba)₃/Xantphos catalysts.
Key Consideration : The electron-withdrawing trifluoromethyl group meta to Br may reduce reactivity; optimize with electron-rich ligands .
What analytical techniques are critical for confirming the absolute (R)-configuration of this chiral amine?
Advanced Question
- X-ray Crystallography : Resolve using SHELXL refinement. The Flack parameter should approach 0 for the (R)-enantiomer .
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra for chiral centers .
- Synchrotron Radiation : Use high-resolution XRD to detect anomalous scattering effects from bromine .
How can researchers address low yields in the final HCl salt formation step?
Basic Question
- Optimization :
- Adjust stoichiometry (1:1 molar ratio of free base to HCl in anhydrous ether).
- Control precipitation temperature (0–5°C) to minimize impurities.
- Use anti-solvent crystallization (e.g., add EtOAc to a THF/HCl mixture) .
Troubleshooting : If amorphous solids form, switch to a mixed solvent system (e.g., MeOH/Et₂O).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
